molecular formula C16H20N2 B10839268 1-(2-(Naphthalen-2-yl)ethyl)piperazine CAS No. 194943-70-9

1-(2-(Naphthalen-2-yl)ethyl)piperazine

Cat. No.: B10839268
CAS No.: 194943-70-9
M. Wt: 240.34 g/mol
InChI Key: MXNHEKIHSVXJPG-UHFFFAOYSA-N
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Description

1-(2-(naphthalen-2-yl)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a naphthalene ring attached to an ethyl group, which is further connected to a piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-(naphthalen-2-yl)ethyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 2-(naphthalen-2-yl)ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the halide, leading to the formation of the desired product.

Industrial production methods often involve the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. For example, the reaction can be carried out in a solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

1-(2-(naphthalen-2-yl)ethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthalene ring.

    Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-(naphthalen-2-yl)ethyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders. In industry, it is used as an intermediate in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2-(naphthalen-2-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors in the central nervous system, leading to the modulation of neurotransmitter release and signaling. This can result in various physiological effects, such as sedation, analgesia, or anticonvulsant activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(2-(naphthalen-2-yl)ethyl)piperazine can be compared with other similar compounds, such as 1-(2-(phenyl)ethyl)piperazine and 1-(2-(naphthalen-1-yl)ethyl)piperazine. These compounds share similar structural features but differ in the position or type of substituent on the ethyl group. The unique structure of this compound, with the naphthalene ring attached to the ethyl group, gives it distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

194943-70-9

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1-(2-naphthalen-2-ylethyl)piperazine

InChI

InChI=1S/C16H20N2/c1-2-4-16-13-14(5-6-15(16)3-1)7-10-18-11-8-17-9-12-18/h1-6,13,17H,7-12H2

InChI Key

MXNHEKIHSVXJPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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